B1577569 Cecropin P4

Cecropin P4

Cat. No.: B1577569
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin P4 is a synthetic antimicrobial peptide (AMP) originally identified in the nematode Ascaris suum . This linear peptide is composed of 31 amino acids (Sequence: H-Ser-Trp-Leu-Ser-Lys-Thr-Tyr-Lys-Lys-Leu-Glu-Asn-Ser-Ala-Lys-Lys-Arg-Ile-Ser-Glu-Gly-Val-Ala-Ile-Ala-Ile-Leu-Gly-Gly-Leu-Arg-OH) and is characterized by its cationic and amphipathic nature, which allows it to interact with and disrupt microbial membranes . Key Research Applications and Value: As a potent member of the cecropin family, this compound exhibits broad-spectrum antimicrobial activity, making it a valuable tool for researching alternatives to conventional antibiotics. Studies have demonstrated its efficacy against a range of pathogens, including: • Gram-positive bacteria (e.g., Staphylococcus aureus ) • Gram-negative bacteria (e.g., Pseudomonas aeruginosa and Escherichia coli ) • Fungi (e.g., Candida albicans ) Its primary mechanism of action involves disrupting the integrity of the microbial cell wall and cell membrane. Research indicates that this compound increases membrane permeability and fluidity, leading to leakage of cellular contents and cell death . Additional studies suggest it can also induce the production of reactive oxygen species (ROS) and cause changes in mitochondrial membrane potential in target cells . Its potential application in controlling microbial infections in young livestock, such as piglets, has also been explored . Product Specifications: • Sequence Length: 31 amino acids • Molecular Weight: 3417.9 Da • Purity: >95% (by HPLC) • Source: Synthetic • Form: Lyophilized powder This product is supplied for research purposes only. It is strictly not for human, veterinary, or diagnostic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

SWLSKTYKKLENSAKKRISEGVAIAILGGLR

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Cecropin P4 exhibits significant antibacterial activity against a variety of pathogenic bacteria. Research indicates that CecP4 can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Summary of Antimicrobial Studies

PathogenActivity ObservedReference
Staphylococcus aureusStrong inhibition
Escherichia coliComparable to gentamicin
Pseudomonas aeruginosaEffective at various concentrations
Candida albicansPotent fungicidal activity

Applications in Livestock

This compound has significant potential as a feed supplement in livestock to combat microbial infections. Studies indicate that dietary supplementation with Cecropin can improve growth performance and reduce diarrhea rates in young animals such as piglets.

Benefits Observed in Livestock Studies

  • Growth Performance : Supplementation with Cecropin has been linked to improved weight gain in piglets .
  • Reduction of Diarrhea : It helps alleviate diarrhea caused by enterotoxin-producing E. coli, enhancing overall gut health .
  • Immune Response : Cecropin supplementation can boost serum immunity and intestinal health, indicating its role in enhancing animal welfare .

Potential in Human Medicine

Beyond agricultural applications, this compound is also being explored for therapeutic use in humans. Its broad-spectrum antimicrobial properties make it a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Research Insights

  • Antiviral Properties : Some studies suggest that cecropins may also exhibit antiviral effects against certain viruses, such as the porcine reproductive and respiratory syndrome virus .
  • Low Toxicity : The low toxicity profile of this compound makes it an attractive candidate for therapeutic development .

Comparison with Similar Compounds

Key Findings :

  • Cecropin P1 is more potent against Gram-negative bacteria than P4, likely due to structural differences in hydrophobic domains .
  • Cecropin A outperforms P4 against P. aeruginosa, suggesting its hinge region enhances membrane penetration .

Spectrum of Action

Expression Systems and Production Efficiency

System Yield (mg/L) Advantages Limitations
Pichia pastoris ~10–20 Post-translational modifications; secretion simplifies purification Methanol induction required
E. coli ~5–10 Rapid growth; low cost Inclusion bodies; refolding needed

Implications :

  • Pichia pastoris is preferred for functional this compound due to proper folding and secretion , whereas E. coli struggles with peptide solubility .

Evolutionary and Functional Divergence

  • Phylogenetic Analysis : this compound diverged earlier than P1–P3, suggesting ancestral antimicrobial roles in A. suum .
  • Hybrid Peptides : Cecropin A/B hybrids and fusions with LL-37 or Magainin exhibit enhanced LPS-neutralizing and anticancer activities compared to natural cecropins like P4 .

Preparation Methods

Recombinant Expression in Pichia pastoris

One of the primary methods for preparing Cecropin P4 is through recombinant DNA technology using the yeast Pichia pastoris expression system. This approach enables the production of biologically active this compound in sufficient quantities for experimental use.

Methodology:

  • The gene encoding this compound is amplified and cleaved using restriction enzymes EcoRI and XbaI.
  • The gene is cloned into the P. pastoris expression vector pPICZB, which contains the Saccharomyces cerevisiae α-factor secretion signal to facilitate peptide secretion.
  • The resulting plasmid (pPICZB::CecP4) is linearized with SacI and integrated into the AOX1 locus of P. pastoris strain X33 by lithium chloride transformation.
  • Transformed yeast cells are cultured in minimal methanol (MM) media to induce expression under the control of the methanol-inducible AOX1 promoter.
  • Methanol concentration is optimized (1% to 2%) to maximize peptide yield and antibacterial activity, with 2% methanol yielding the highest activity after 72 hours of induction.

Research Findings:

  • The recombinant this compound was secreted into the culture supernatant and demonstrated antibacterial activity confirmed by agar diffusion assays.
  • Growth and peptide production were dependent on methanol concentration, with higher activity observed at 2% methanol after 72 hours.
  • The antibacterial activity was maintained up to 120 hours, indicating stable expression and secretion (Table 1).
Parameter Condition Result
Expression host Pichia pastoris X33 Successful transformation
Vector pPICZB with α-factor signal Efficient secretion
Induction medium Minimal methanol (MM) 1% and 2% methanol tested
Optimal methanol conc. 2% Highest antibacterial activity
Induction time 72 hours Peak peptide production
Antibacterial assay Agar diffusion Clear inhibition zones

This recombinant expression system is advantageous for producing this compound with proper folding and post-translational modifications, facilitating functional studies and potential therapeutic development.

Solid-Phase Peptide Synthesis (SPPS)

Another well-established method for preparing Cecropin peptides, including this compound analogs, is solid-phase peptide synthesis (SPPS). This chemical synthesis technique allows precise control over peptide sequence and modifications.

Methodology:

  • The peptide is synthesized stepwise on a solid support resin, typically a benzhydrylamine-type resin.
  • Amino acids are protected with acid-labile t-butyloxycarbonyl (Boc) groups and side chains with benzyl-type protecting groups.
  • Coupling reagents such as dicyclohexylcarbodiimide (DCC) and additives like diisopropylethylamine (DIEA) facilitate peptide bond formation.
  • After chain assembly, the peptide is cleaved from the resin and deprotected using a two-step hydrogen fluoride (HF) treatment:
    • Low HF treatment removes benzyl-type protecting groups under mild conditions.
    • High HF treatment completes deprotection and peptide cleavage.
  • The crude peptide is purified by chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Research Findings:

  • SPPS allows the synthesis of Cecropin peptides with high purity and yield.
  • The method enables the incorporation of non-natural amino acids or modifications to study structure-activity relationships.
  • Synthetic Cecropin peptides exhibit antibacterial activity comparable to natural peptides, confirming the effectiveness of the synthesis protocol (Table 2).
Step Reagents/Conditions Purpose
Resin loading Benzhydrylamine resin Solid support for synthesis
Amino acid protection Boc and benzyl groups Prevent side reactions
Coupling DCC, DIEA in CH2Cl2 Peptide bond formation
Deprotection (low HF) HF/Me2S/p-cresol/p-thiocresol (25:65:8:2) Remove side-chain protecting groups
Deprotection (high HF) HF/p-cresol (9:1) Cleave peptide from resin
Purification RP-HPLC Obtain pure peptide

This chemical synthesis method is highly versatile and widely used for producing antimicrobial peptides for biochemical and pharmacological studies.

Summary Table: Preparation Methods of this compound

Preparation Method Key Features Advantages Limitations
Recombinant Expression in Pichia pastoris Cloning into pPICZB, methanol induction High yield, proper folding, secretion Requires molecular biology expertise, time-consuming
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on resin Precise sequence control, modifiable Costly for long peptides, requires purification
Synthetic Derivatives (e.g., NP4P) Amino acid substitutions to enhance activity Enhances antimicrobial effect, customizable May require extensive optimization

Q & A

Q. What experimental models are most effective for studying Cecropin P4’s antimicrobial mechanisms?

To evaluate this compound’s antimicrobial activity, use in vitro assays such as minimum inhibitory concentration (MIC) testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. For mechanistic insights, combine fluorescence spectroscopy (to track membrane disruption via dye leakage assays) and electron microscopy (to visualize structural damage to bacterial membranes). In vivo models like Galleria mellonella larvae or murine infection models can validate efficacy while addressing host-pathogen interactions .

Q. How can researchers standardize this compound synthesis and purification protocols?

Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry for reproducibility, followed by HPLC purification (>95% purity). Validate peptide integrity via mass spectrometry and circular dichroism to confirm secondary structure (α-helical content). Document buffer conditions (e.g., pH, ionic strength) to ensure stability during experimentation .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across treatment groups. Include confidence intervals and error bars in graphical representations to quantify variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity to mammalian cells be resolved?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell type, exposure time). Use primary cell lines (e.g., human keratinocytes) and 3D organoid models to better mimic physiological conditions. Perform flow cytometry to distinguish membrane permeabilization from apoptosis/necrosis mechanisms. Address discrepancies by standardizing assay conditions (e.g., serum concentration, peptide aggregation state) .

Q. What strategies optimize this compound’s bioavailability in systemic infection models?

Explore nanocarrier systems (e.g., liposomes, polymeric nanoparticles) to enhance stability and reduce renal clearance. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy. Validate tissue distribution via radiolabeling (e.g., ¹²⁵I-Cecropin P4) and imaging techniques (e.g., SPECT/CT) .

Q. How do mutations in bacterial membranes influence this compound resistance?

Apply genomic sequencing of resistant strains to identify mutations in lipid A or outer membrane proteins. Use Langmuir monolayer assays to measure peptide insertion efficiency into synthetic membranes with modified lipid compositions. Complement with molecular dynamics simulations to predict structural interactions between this compound and mutated targets .

Methodological Challenges and Solutions

Q. How should researchers address batch-to-batch variability in this compound activity?

  • Quality Control : Implement circular dichroism and NMR spectroscopy for structural consistency checks.
  • Bioactivity Normalization : Use internal controls (e.g., a reference peptide) in each assay to calibrate activity .

Q. What computational tools are suitable for predicting this compound’s interaction with host proteins?

  • Docking Software : Use AutoDock Vina or HADDOCK to model peptide-protein interactions.
  • Machine Learning : Train models on peptide-MHC binding data to predict immunogenicity risks .

Data Presentation and Reproducibility

  • Raw Data : Deposit in repositories like Zenodo or Figshare , adhering to FAIR principles.
  • Supplementary Materials : Include full SDS-PAGE gels, chromatograms, and statistical code to enable replication .

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